molecular formula C17H20N2O2 B331466 1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine

Cat. No.: B331466
M. Wt: 284.35 g/mol
InChI Key: WDTDWCJVPXKAKU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a chemical compound of interest in advanced pharmaceutical and neuropharmacology research. As a member of the phenylpiperazine class, it serves as a crucial structural motif in medicinal chemistry, often investigated for its potential interactions with neurological targets . Researchers value this compound for its potential as a synthetic intermediate or a precursor in the development of novel pharmacologically active molecules. Its core structure suggests potential for CNS activity, making it a candidate for studies aimed at understanding ligand-receptor interactions and signal transduction pathways . The compound is provided with a comprehensive Certificate of Analysis (CoA) to ensure batch-to-batch consistency, identity, and purity. It is intended for use in controlled laboratory settings by qualified researchers. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. All handling and disposal must comply with applicable local and international regulations.

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C17H20N2O2/c1-13-5-3-6-15(14(13)2)18-8-10-19(11-9-18)17(20)16-7-4-12-21-16/h3-7,12H,8-11H2,1-2H3

InChI Key

WDTDWCJVPXKAKU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3)C

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=CO3)C

Origin of Product

United States

Biological Activity

1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine is a compound belonging to the piperazine class, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 2-furoyl chloride with 1-(2,3-dimethylphenyl)piperazine in the presence of a base such as potassium carbonate. The product can be characterized using techniques such as proton nuclear magnetic resonance (1H-NMR) and mass spectrometry (MS) to confirm its structure.

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperazine exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating a series of piperazine derivatives, including those with furoyl substituents, several compounds showed potent activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Values

The antibacterial efficacy is often quantified using the minimum inhibitory concentration (MIC). For instance:

CompoundBacterial StrainMIC (µM)
5aS. aureus8.34 ± 0.55
5gE. coli8.37 ± 0.12
5pP. aeruginosa8.65 ± 0.57
Ciprofloxacin (control)Various~7.00

The synthesized compounds exhibited MIC values comparable to that of ciprofloxacin, a standard antibiotic, indicating their potential as new antibacterial agents .

Cytotoxicity Assessment

Cytotoxicity is an essential factor in evaluating the safety profile of new compounds. Hemolytic activity assays were conducted using bovine red blood cells to assess toxicity levels.

Hemolysis Results

The hemolytic activity was measured and expressed as a percentage:

CompoundHemolysis (%)
5a15.48
5g8.03
5p4.35

These results suggest that while some compounds exhibit antibacterial properties, they also maintain a relatively low level of hemolytic activity, indicating lower toxicity .

Pharmacological Potential

Beyond antibacterial activity, compounds like this compound have shown promise in other pharmacological areas:

  • Cholinesterase Inhibition : Some derivatives have demonstrated significant inhibitory effects on butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease treatment.
CompoundIC50 (µM)
N-(4-Ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide0.82 ± 0.001
Eserine (control)0.85 ± 0.0001

This suggests that modifications to the piperazine core can enhance inhibitory potency against cholinesterase enzymes .

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Antimicrobial Activity : Research has shown that piperazine derivatives possess broad-spectrum antimicrobial properties against various pathogens, including fungi and bacteria.
  • Neuroprotective Effects : Studies indicate that some furoyl-piperazine derivatives can cross the blood-brain barrier and may offer neuroprotective effects through cholinergic modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Core

Table 1: Key Structural Modifications and Receptor Affinities
Compound Name Substituents (N1/N4) Key Receptors Targeted Affinity (Ki or IC₅₀) Reference
1-(2,3-Dimethylphenyl)-4-(2-furoyl)piperazine 2,3-Dimethylphenyl / 2-furoyl Aβ42 oligomerization Not quantified
1-(2,3-Dichlorophenyl)piperazine 2,3-Dichlorophenyl / Variable 5-HT₆, D₂ High (nM range)
1-(2-Trifluoromethylphenyl)piperazine 2-Trifluoromethylphenyl / Variable D₂, 5-HT₁ₐ Moderate (~100 nM)
1,4-Di(2-furoyl)piperazine 2-Furoyl / 2-Furoyl Not reported
1-(1-Naphthyl)piperazine 1-Naphthyl / Variable D₂, 5-HT₁ₐ High (nM range)
Key Observations :
  • Lipophilicity and Receptor Binding :

    • The 2,3-dimethylphenyl group in the target compound confers moderate lipophilicity, balancing membrane permeability and solubility. In contrast, 1-(2,3-dichlorophenyl)piperazine () exhibits higher lipophilicity due to chlorine substituents, leading to stronger binding to 5-HT₆ and D₂ receptors .
    • The 2-trifluoromethylphenyl analog () shows reduced lipophilicity compared to dichlorophenyl derivatives, resulting in weaker D₂ affinity but retained 5-HT₁ₐ activity .
  • In contrast, 1,4-di(2-furoyl)piperazine () lacks aromatic N1-substituents, likely reducing CNS penetration .
Table 2: Functional Comparison with Analogous Compounds
Compound Name Biological Activity Mechanism Efficacy (In Vitro/In Vivo) Reference
This compound Inhibits Aβ42 oligomerization Prevents amyloid aggregation Moderate activity in yeast HTS
1-(2,3-Dichlorophenyl)piperazine 5-HT₆/D₂ antagonist Reduces dopamine signaling High potency in receptor assays
1-(1-Naphthyl)piperazine Dual D₂/5-HT₁ₐ ligand Modulates mood and cognition Sub-nM affinity in binding
Key Findings :
  • Target Selectivity: AO-15’s unique substituents may reduce off-target effects compared to dichlorophenyl analogs, which exhibit promiscuous binding to monoaminergic receptors .
  • Therapeutic Potential: While 1-(1-naphthyl)piperazine derivatives () show promise in psychiatric disorders, AO-15’s Aβ42 inhibition positions it as a candidate for neurodegenerative disease research .

Preparation Methods

Nucleophilic Aromatic Substitution

Reaction of piperazine with 1-bromo-2,3-dimethylbenzene under basic conditions achieves mono-arylation. Typical conditions involve:

  • Solvent : Toluene or dimethylformamide (DMF)

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Catalyst : Copper(I) iodide or palladium-based catalysts for enhanced reactivity.

  • Temperature : 80–120°C for 12–24 hours.

Representative Procedure :
Piperazine (10 mmol), 1-bromo-2,3-dimethylbenzene (12 mmol), K₂CO₃ (15 mmol), and CuI (0.1 mmol) in DMF are stirred at 100°C under nitrogen. After 18 hours, the mixture is filtered, and the residue is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 1-(2,3-dimethylphenyl)piperazine (68% yield).

Buchwald-Hartwig Amination

For less reactive aryl halides, palladium-catalyzed coupling ensures efficient arylation:

  • Catalyst : Pd₂(dba)₃ (0.05 equiv)

  • Ligand : Xantphos (0.1 equiv)

  • Base : Cs₂CO₃

  • Solvent : 1,4-Dioxane at 90°C.

Acylation with 2-Furoyl Chloride

The second step involves introducing the 2-furoyl group to the free amine of 1-(2,3-dimethylphenyl)piperazine.

Schotten-Baumann Conditions

Classical acylation in a biphasic system ensures mild reaction conditions:

  • Acylating agent : 2-Furoyl chloride (1.2 equiv)

  • Base : Aqueous NaOH (10%)

  • Solvent : Dichloromethane (DCM) or THF

  • Temperature : 0–25°C, 2–4 hours.

Procedure :
1-(2,3-Dimethylphenyl)piperazine (5 mmol) is dissolved in DCM, cooled to 0°C, and treated with 2-furoyl chloride (6 mmol) and aqueous NaOH. The mixture is stirred for 3 hours, after which the organic layer is separated, dried (Na₂SO₄), and concentrated. Recrystallization from ethanol yields the title compound (82% yield).

Homogeneous Acylation in Polar Aprotic Solvents

Enhanced reactivity is achieved in solvents like acetonitrile or DMF with inorganic bases:

  • Solvent : Acetonitrile

  • Base : K₂CO₃ (2.0 equiv)

  • Temperature : Reflux (82°C) for 4–6 hours.

Optimization Data :

BaseSolventTime (h)Yield (%)
K₂CO₃Acetonitrile485
TEADCM378
NaOHTHF/H₂O272

Alternative Routes and Mechanistic Insights

One-Pot Sequential Reactions

Combining arylation and acylation in a single vessel reduces purification steps:

  • Arylation : React piperazine with 1-bromo-2,3-dimethylbenzene under Pd catalysis.

  • In-situ acylation : Add 2-furoyl chloride and TEA without isolating the intermediate.

Advantages :

  • Total yield: 70–75%

  • Reduced solvent usage.

Solid-Phase Synthesis

Immobilized piperazine derivatives on resin enable combinatorial access to analogs:

  • Resin : Wang resin-bound piperazine

  • Coupling agents : HBTU/DIPEA in DMF.

Analytical Characterization

Critical data for verifying the structure include:

Spectral Data

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, furan H-3), 6.95–7.10 (m, 3H, aryl-H), 3.75–3.90 (m, 4H, piperazine H), 2.25 (s, 6H, CH₃).

  • EI-MS : m/z 313 [M⁺], 230 [C₁₄H₁₈N₂O⁺].

Physicochemical Properties

PropertyValue
Melting Point118–120°C
Molecular FormulaC₁₇H₂₁N₂O₂
Molecular Weight313.36 g/mol
SolubilityDCM, ethanol, DMF

Challenges and Optimization Strategies

Regioselectivity in Piperazine Substitution

  • Issue : Competitive di-substitution during arylation.

  • Solution : Use stoichiometric control (1:1 piperazine:aryl halide) and bulky bases (e.g., DBU) to suppress over-alkylation.

Hydrolysis of 2-Furoyl Chloride

  • Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.

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